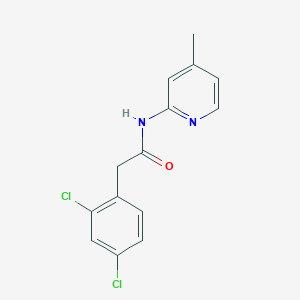![molecular formula C21H12N2O5 B6120225 4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B6120225.png)
4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in various cells. DPI has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Scientific Research Applications
4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid has been extensively used in scientific research for its potent inhibitory effects on NADPH oxidase, which is involved in the production of ROS. ROS are known to play a critical role in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Therefore, this compound has been studied for its potential therapeutic applications in these diseases. In addition, this compound has also been used as a tool to investigate the role of NADPH oxidase and ROS in various cellular processes.
Mechanism of Action
4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid inhibits NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) cofactor, which is required for the enzyme's activity. By inhibiting NADPH oxidase, this compound reduces the production of ROS, which can have various effects on cellular processes. For example, ROS are known to play a role in the activation of various signaling pathways that are involved in cell proliferation, survival, and differentiation. By reducing ROS production, this compound can therefore affect these cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. For example, this compound has been shown to inhibit the proliferation of cancer cells by reducing ROS production. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, which can have therapeutic implications for inflammatory disorders. Furthermore, this compound has been shown to reduce oxidative stress in various tissues, which can have protective effects against various diseases, including cardiovascular diseases.
Advantages and Limitations for Lab Experiments
4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid has several advantages for lab experiments. It is a potent inhibitor of NADPH oxidase, which makes it a valuable tool for investigating the role of ROS in various cellular processes. In addition, this compound is relatively stable and can be easily synthesized, which makes it a readily available tool for researchers. However, this compound also has some limitations. For example, this compound can have off-target effects on other enzymes that use FAD as a cofactor, which can complicate the interpretation of experimental results. Furthermore, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Another direction is to investigate the role of NADPH oxidase and ROS in various cellular processes, using this compound as a tool. Furthermore, there is a need to develop more specific inhibitors of NADPH oxidase, which can overcome the limitations of this compound and provide more insights into the role of this enzyme in various diseases.
Synthesis Methods
The synthesis of 4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid involves the reaction of 4-carboxybenzaldehyde with 4-pyridinecarboxylic acid hydrazide to form 4-(4-pyridinyl)-2,3-dihydro-1H-isoindol-1,3-dione. This intermediate is then reacted with phosgene to form 4-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl isocyanate, which is finally reacted with 4-aminobenzoic acid to yield this compound.
properties
IUPAC Name |
4-(1,3-dioxo-2-pyridin-4-ylisoindole-5-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-18(12-1-3-13(4-2-12)21(27)28)14-5-6-16-17(11-14)20(26)23(19(16)25)15-7-9-22-10-8-15/h1-11H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTMAPSICIXAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=NC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(3,5-dinitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B6120164.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6120174.png)
![2-(2-methyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120183.png)

![N-(4'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6120200.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6120205.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)
![1-benzyl-4-{3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6120231.png)


![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)